![molecular formula C18H20N2O6S B2552840 N-(benzo[d][1,3]dioxol-5-ylmethyl)-5-methyl-4-(pyrrolidin-1-ylsulfonyl)furan-2-carboxamide CAS No. 1207010-89-6](/img/structure/B2552840.png)

N-(benzo[d][1,3]dioxol-5-ylmethyl)-5-methyl-4-(pyrrolidin-1-ylsulfonyl)furan-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

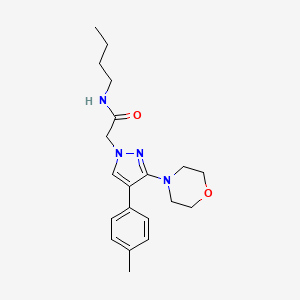

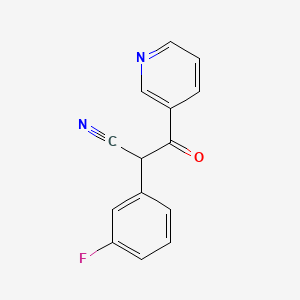

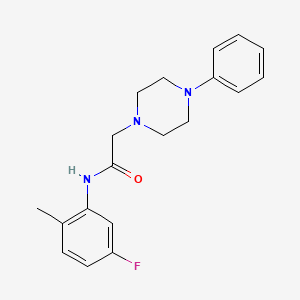

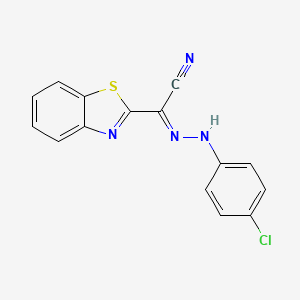

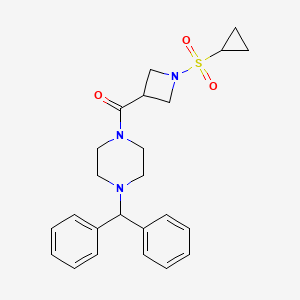

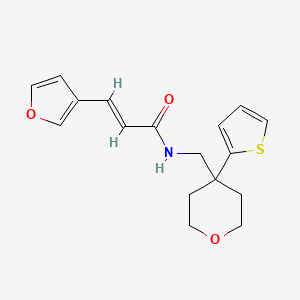

The compound "N-(benzo[d][1,3]dioxol-5-ylmethyl)-5-methyl-4-(pyrrolidin-1-ylsulfonyl)furan-2-carboxamide" is a chemically synthesized molecule that may have potential pharmacological applications. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds and their properties, which can be used to infer some aspects of the compound .

Synthesis Analysis

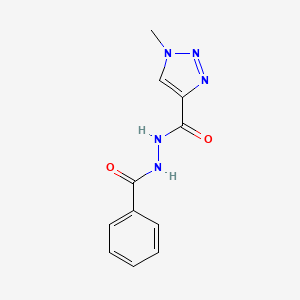

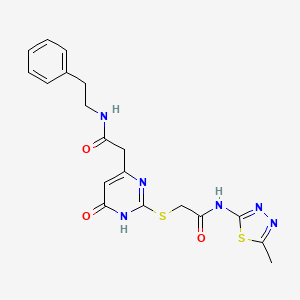

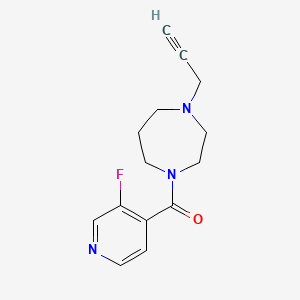

The synthesis of related compounds often involves complex organic chemistry techniques. For instance, the synthesis of N-[(1-butyl-2-pyrrolidinyl)methyl]-2-methyl-5-sulfamoyl-2,3-dihydrobenzofuran-7-carboxamide hydrochloride, a lipophilic substituted benzamide, was likely achieved through a multi-step organic synthesis involving the formation of amide bonds and the introduction of sulfonyl groups . Similarly, the synthesis of other complex molecules like N-[(3R)-1-azabicyclo[2.2.2]oct-3-yl]furo[2,3-c]pyridine-5-carboxamide and N-((5-chloropyridin-2-yl)carbamothioyl)furan-2-carboxamide would involve careful planning and execution of organic reactions, such as cyclization, amidation, and sulfonation.

Molecular Structure Analysis

The molecular structure of such compounds is typically characterized using techniques like X-ray crystallography, NMR, and mass spectrometry. For example, the crystal structure of N-((5-chloropyridin-2-yl)carbamothioyl)furan-2-carboxamide was determined using single-crystal X-ray diffraction, revealing its crystallization in the monoclinic system . The molecular structure influences the compound's reactivity, binding affinity, and overall pharmacokinetic profile.

Chemical Reactions Analysis

The reactivity of these compounds can be inferred from their functional groups. Benzamides and furan carboxamides, such as those discussed in the papers, are likely to undergo reactions typical of amides, such as hydrolysis under acidic or basic conditions. The presence of sulfonyl groups can also influence the chemical reactivity, potentially undergoing sulfonation or desulfonation reactions .

Physical and Chemical Properties Analysis

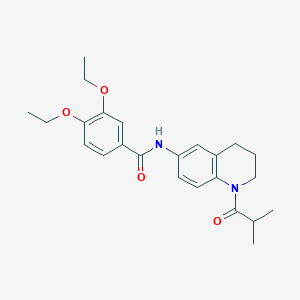

The physical and chemical properties of these compounds, such as solubility, partition coefficient, and stability, are crucial for their pharmacokinetic behavior. The lipophilic nature of the substituted benzamide mentioned in paper suggests that similar compounds might also exhibit significant lipid solubility, which can affect their absorption and distribution in the body. The partition coefficient, a measure of a compound's distribution between a hydrophobic phase (like octanol) and a hydrophilic phase (like water), is an important parameter in predicting the ability of a compound to cross biological membranes, such as the blood-brain barrier .

Scientific Research Applications

Synthesis and Potential Therapeutic Applications

Brain Edema Inhibition : Compounds structurally related to N-(benzo[d][1,3]dioxol-5-ylmethyl)-5-methyl-4-(pyrrolidin-1-ylsulfonyl)furan-2-carboxamide have been evaluated for their inhibitory activity against brain edema, showing more potency than dexamethasone in certain amides after administration (Robert et al., 1995).

Synthetic Methodologies : The synthesis of related compounds involves various methodologies that lead to the creation of novel molecular structures with potential applications in pharmacology and materials science. For example, the development of furan and thiazoloquinoline derivatives has been detailed, showcasing their potential in electrophilic substitution reactions (El’chaninov & Aleksandrov, 2017).

Pharmacological Characterization : Certain derivatives have been characterized for their selectivity towards specific receptors, indicating their potential in treating conditions like depression and addiction disorders. One such compound showed high affinity for κ-opioid receptors, suggesting its utility in therapeutic applications (Grimwood et al., 2011).

Anti-inflammatory and Analgesic Agents : Novel benzodifuranyl derivatives derived from visnaginone and khellinone have been synthesized, displaying significant COX-2 inhibition, analgesic, and anti-inflammatory activities. This suggests their potential as therapeutic agents in managing pain and inflammation (Abu‐Hashem et al., 2020).

properties

IUPAC Name |

N-(1,3-benzodioxol-5-ylmethyl)-5-methyl-4-pyrrolidin-1-ylsulfonylfuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O6S/c1-12-17(27(22,23)20-6-2-3-7-20)9-16(26-12)18(21)19-10-13-4-5-14-15(8-13)25-11-24-14/h4-5,8-9H,2-3,6-7,10-11H2,1H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCQXPSPHWUVRPB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(O1)C(=O)NCC2=CC3=C(C=C2)OCO3)S(=O)(=O)N4CCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{[(3'-fluorobiphenyl-4-yl)sulfonyl]amino}-N-isobutylbenzamide](/img/structure/B2552761.png)

![7-((4-ethylphenoxy)methyl)-1-methyl-6,7-dihydrooxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2552762.png)

![8-(2-(diethylamino)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2552765.png)

![2,2-dimethyl-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}propanamide](/img/structure/B2552766.png)